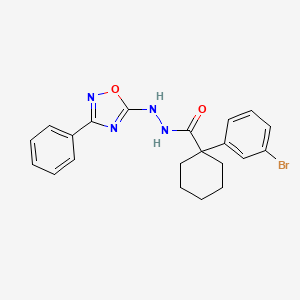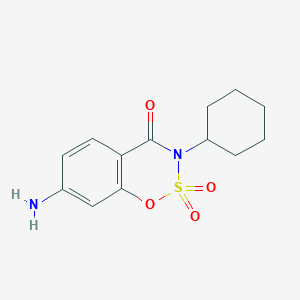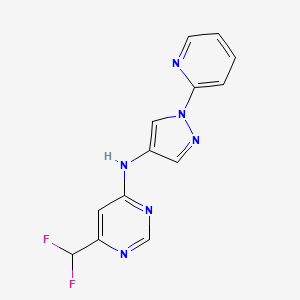
1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide, also known as BPOC, is a chemical compound that has caught the attention of the scientific community due to its potential applications in various fields. BPOC is a hydrazide derivative that has been synthesized through a multi-step process involving the reaction of cyclohexanone, 3-bromobenzaldehyde, and 3-phenyl-1,2,4-oxadiazol-5-amine.
Mecanismo De Acción
The mechanism of action of 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide is not fully understood. However, studies have suggested that 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has also been found to inhibit the activity of enzymes involved in the biosynthesis of pro-inflammatory mediators.
Biochemical and Physiological Effects:
1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been found to exhibit various biochemical and physiological effects. 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has several advantages for lab experiments. 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide is easy to synthesize and can be obtained in high yields and purity. 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has also been found to exhibit various biological activities, making it a potential candidate for drug development. However, 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide also has some limitations. 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has poor solubility in aqueous solutions, which may limit its use in in vivo studies. Additionally, the mechanism of action of 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide is not fully understood, which may hinder its further development.
Direcciones Futuras
There are several future directions for 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide research. One potential direction is to investigate the mechanism of action of 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide in more detail. This may help to identify new targets for drug development. Another potential direction is to optimize the synthesis of 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide in animal models and clinical trials. Overall, 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has the potential to be a valuable tool for the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide involves a multi-step process that starts with the reaction of cyclohexanone with 3-bromobenzaldehyde in the presence of sodium hydroxide and ethanol to form 1-(3-bromophenyl)cyclohexanone. This intermediate is then reacted with 3-phenyl-1,2,4-oxadiazol-5-amine in the presence of hydrazine hydrate to form 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide. The synthesis of 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has also been found to induce apoptosis in cancer cells by targeting the mitochondrial pathway. Additionally, 1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN4O2/c22-17-11-7-10-16(14-17)21(12-5-2-6-13-21)19(27)24-25-20-23-18(26-28-20)15-8-3-1-4-9-15/h1,3-4,7-11,14H,2,5-6,12-13H2,(H,24,27)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWXPCBEJMPKTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)Br)C(=O)NNC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7431159.png)

![N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431173.png)
![N-(3-amino-3-oxopropyl)-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431176.png)
![3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)


![5-Bromo-6-[4-(2-hydroxyethoxy)anilino]pyridine-3-carbonitrile](/img/structure/B7431222.png)
![4-methyl-2-oxo-N-[3-(1,2,4-triazol-4-yl)phenyl]-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxamide](/img/structure/B7431228.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7431231.png)
![5-[[6-(5-Chlorothiophen-2-yl)pyridazin-3-yl]amino]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7431241.png)
![5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7431253.png)
